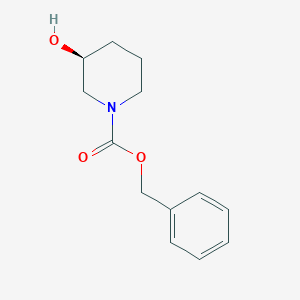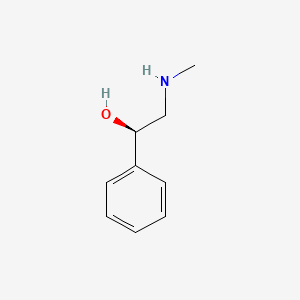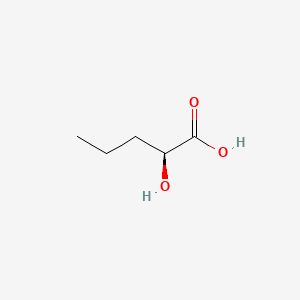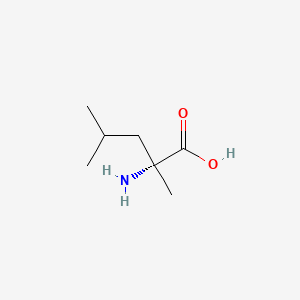
6-Fluor-2-methyl-1H-Indol
Übersicht
Beschreibung
6-Fluoro-2-methyl-1H-indole, otherwise known as FMIT, is an indole-based compound with potential applications in a variety of scientific research and pharmaceutical fields. Its unique structure and properties make it an attractive option for researchers and scientists looking to explore the potential of indole compounds.
Wissenschaftliche Forschungsanwendungen
Krebsbehandlungsforschung
Indol-Derivate werden zunehmend für ihr Potenzial bei der Behandlung von Krebszellen erkannt. Die strukturellen Eigenschaften von Indolen ermöglichen es ihnen, mit verschiedenen biologischen Zielen zu interagieren, was bei der Entwicklung von Krebstherapien genutzt werden kann .
Antimikrobielle Anwendungen
Die antimikrobiellen Eigenschaften von Indol-Derivaten machen sie wertvoll bei der Entwicklung neuer Behandlungen für bakterielle Infektionen. Die Forschung an 6-Fluor-2-methyl-1H-Indol könnte seine Wirksamkeit gegen bestimmte Mikroben untersuchen .
Forschung zu entzündungshemmenden und schmerzlindernden Eigenschaften
Indole sind dafür bekannt, entzündungshemmende und schmerzlindernde Wirkungen zu zeigen, was bei der Entwicklung von Behandlungen für entzündliche Erkrankungen und die Schmerzlinderung hilfreich sein könnte .
Entwicklung von neuroprotektiven Mitteln
Einige Indol-Derivate haben sich als vielversprechend für den Einsatz als neuroprotektive Mittel erwiesen, die möglicherweise bei der Behandlung von neurodegenerativen Erkrankungen helfen könnten. Diese Anwendung könnte für this compound untersucht werden .
Antiviren- und Anti-HIV-Forschung
Die antiviralen und anti-HIV-Aktivitäten von Indolen sind ein interessantes Forschungsgebiet, insbesondere bei der Suche nach neuen Behandlungen für Virusinfektionen, einschließlich HIV .
Antioxidative Eigenschaften
Indole haben antioxidative Eigenschaften, die in verschiedenen medizinischen Anwendungen genutzt werden könnten, darunter die Vorbeugung von oxidativen Stress-bedingten Krankheiten .
Antidiabetische Aktivität
Die Forschung zu den antidiabetischen Wirkungen von Indol-Derivaten könnte zu neuen Ansätzen bei der Behandlung von Diabetes führen, wobei this compound ein möglicher Kandidat für weitere Studien ist .
Geschmacks- und Duftstoffindustrie
Neben medizinischen Anwendungen haben Indole auch einen Wert in der Geschmacks- und Duftstoffindustrie, z. B. als Lebensmittelzusatzstoffe oder in der Parfümerie. Die spezifischen Eigenschaften von this compound könnten in diesem Bereich genutzt werden .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
6-Fluoro-2-methyl-1H-indole plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including 6-fluoro-2-methyl-1H-indole, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the modulation of biochemical pathways, affecting cell growth and survival.
Cellular Effects
6-Fluoro-2-methyl-1H-indole impacts various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling molecules, leading to changes in gene expression patterns . This modulation can result in altered cellular functions, such as reduced cell proliferation or increased apoptosis in cancer cells.
Molecular Mechanism
The molecular mechanism of 6-fluoro-2-methyl-1H-indole involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses . For instance, the inhibition of key enzymes involved in cell cycle regulation can lead to the suppression of cancer cell growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-fluoro-2-methyl-1H-indole can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to 6-fluoro-2-methyl-1H-indole can result in sustained changes in cellular functions, such as prolonged inhibition of cell proliferation.
Dosage Effects in Animal Models
The effects of 6-fluoro-2-methyl-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth. At higher doses, toxic or adverse effects may be observed . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
6-Fluoro-2-methyl-1H-indole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 6-fluoro-2-methyl-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of the compound are essential for its biological activity.
Subcellular Localization
6-Fluoro-2-methyl-1H-indole exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biological effects.
Eigenschaften
IUPAC Name |
6-fluoro-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDVUUGKFGUZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433085 | |
| Record name | 6-fluoro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40311-13-5 | |
| Record name | 6-fluoro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Fluoro-2-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the dihedral angle between the indole and benzyl rings in the structure of 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile?
A1: The abstract states that the dihedral angle between the indole ring system and the benzyl ring in 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile is 80.91° []. This information suggests a nearly perpendicular orientation between these two planar ring systems within the molecule. This type of structural information is crucial for understanding the molecule's overall shape and potential interactions with biological targets or other molecules.
Q2: How do intermolecular interactions contribute to the crystal packing of 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile?
A2: The abstract mentions the presence of C—H⋯Cl, C—H⋯F, and C—H⋯π interactions in the crystal packing of the compound []. These weak interactions play a role in determining the arrangement of molecules within the crystal lattice and can influence physical properties such as melting point and solubility.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)










